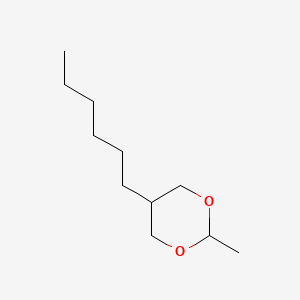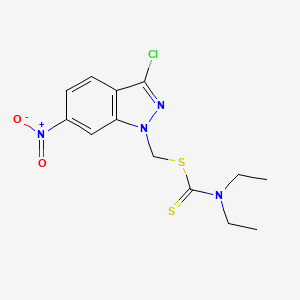
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring substituted with ethoxymethyl, ethyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane typically involves the reaction of ethyl vinyl ether with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions generally include a temperature range of 0-50°C and a reaction time of 1-3 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the reagents used.
Applications De Recherche Scientifique
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the dioxolane ring and the substituents, which can stabilize or destabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
- 4-(Isopropoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
- 4-(Butoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
Uniqueness
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical and physical properties. The ethoxymethyl group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications. Its stability and reactivity also make it a valuable compound in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
13247-10-4 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4-(ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3/c1-4-9(3)11-7-8(12-9)6-10-5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
UPFPATMFENFBIP-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OCC(O1)COCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



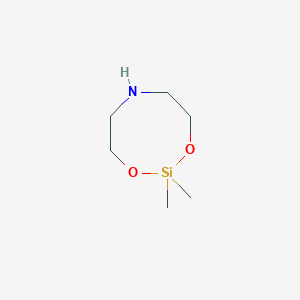
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
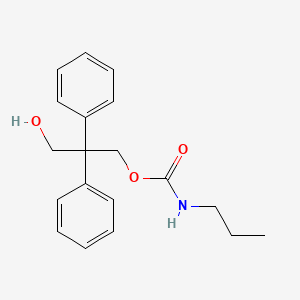
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
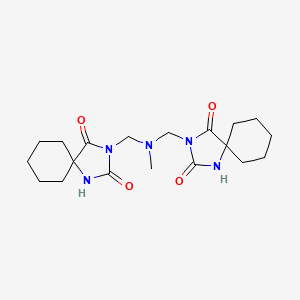
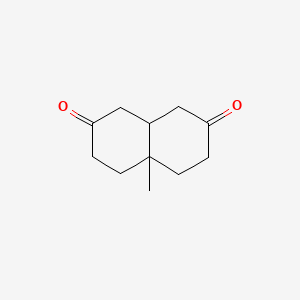
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
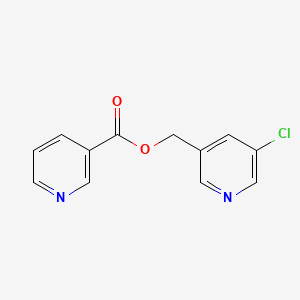
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
